molecular formula C11H12N2O3 B2896522 1-(3-Pyridinylcarbonyl)proline CAS No. 1101194-26-6

1-(3-Pyridinylcarbonyl)proline

Cat. No. B2896522
CAS RN: 1101194-26-6
M. Wt: 220.228
InChI Key: VHACSPGAMLSZBK-UHFFFAOYSA-N
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Description

1-(3-Pyridinylcarbonyl)proline is a chemical compound with the molecular formula C11H12N2O4 . It is also known by its synonyms 1-(3-Pyridinylcarbonyl)proline and L-Proline, 1-[(1,2-dihydro-2-oxo-3-pyridinyl)carbonyl]- .


Synthesis Analysis

The synthesis of proline and its derivatives has been a subject of interest in many studies. For instance, proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions . Another study discusses the chemical syntheses of 3-substituted proline chimeras, which are potential tools for peptide syntheses and structure-activity relationship (SAR) studies .


Molecular Structure Analysis

The molecular structure of 1-(3-Pyridinylcarbonyl)proline is characterized by a pyrrolidine ring, which restricts the flexibility of Φ and ψ peptide backbone dihedral angles . This unique structure allows proline to stabilize peptide secondary structures such as β-turns or polyproline helices .


Chemical Reactions Analysis

Proline and its derivatives participate in various chemical reactions. For example, the reaction of pyrrolidine with the carbonyl donor can give an enamine that could proceed reaction with the re-face of the aldehydes to give the iminium ion . This reaction is part of the mechanism of proline-based reactions .

Scientific Research Applications

Synthesis and Molecular Recognition

The study by Testa et al. (2018) on 3-Fluoro-4-hydroxyprolines demonstrates the significance of hydroxylation and fluorination of proline in altering molecular recognition by biological systems. This research highlights the synthesis of proline derivatives and their application in targeted protein degradation, showcasing the molecular properties essential for recognizing proline-containing molecules by the von Hippel–Lindau (VHL) E3 ligase. Such modifications on proline, like those in 1-(3-Pyridinylcarbonyl)proline, underscore the potential for creating bioisosteric substitutions in peptides and peptidomimetic ligands, crucial for drug discovery and medicinal chemistry (Testa et al., 2018).

Chemical Synthesis of Proline Derivatives

The work by Affron, Davis, and Bull (2014) on the regio- and stereospecific synthesis of C-3 functionalized proline derivatives through palladium catalyzed directed C(sp3)-H arylation illuminates the chemical versatility of proline. This study not only advances the methodology for synthesizing proline derivatives but also opens avenues for exploring novel proline-based fragments in drug discovery. The ability to functionalize proline at the unactivated 3-position directly affords cis-2,3-disubstituted pyrrolidines, highlighting the structural diversity achievable with proline derivatives (Affron et al., 2014).

Structural and Conformational Analysis

Research on the synthesis and conformational analysis of Δ3-fused aryl prolines in model β-turns by Jeannotte and Lubell (2004) presents the importance of proline derivatives in studying peptide structure-activity relationships. By comparing the conformations of peptides containing proline and pyrrolo−proline, this study provides insights into how proline derivatives can serve as conservative replacements in model peptides, affecting secondary structures minimally (Jeannotte & Lubell, 2004).

Applications in Peptide Synthesis and Drug Discovery

Mothes et al. (2013) review the development of 3-substituted proline chimeras, focusing on their chemical syntheses and influence on peptide structure. This comprehensive overview underscores the role of proline analogues, including those similar to 1-(3-Pyridinylcarbonyl)proline, in stabilizing peptide secondary structures and their potential uses in the synthesis of biologically active peptides and secondary structure mimetics (Mothes et al., 2013).

Conformer-dependent Studies and Bioenergetics

Hadidi et al. (2021) explored the conformer-dependent vacuum ultraviolet photodynamics and chiral asymmetries in proline, offering a profound understanding of proline's structural properties and its role in bioenergetics and stress response. Such studies provide a foundational understanding of how proline and its derivatives, through their unique conformations, contribute to cellular processes and stress adaptations in organisms (Hadidi et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(3-Pyridinylcarbonyl)proline is the enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline biosynthesis, a process that is central to the unique metabolism of cancer cells . PYCR catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline .

Mode of Action

It is known that proline, a molecule closely related to 1-(3-pyridinylcarbonyl)proline, can act as a bifunctional organocatalyst . It can catalyze reactions with high stereoselectivity , suggesting that 1-(3-Pyridinylcarbonyl)proline might interact with its targets in a similar manner.

Biochemical Pathways

The compound is involved in the proline metabolic cycle . This cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . The cycling of proline and Δ1-pyrroline-5-carboxylate through the proline cycle is a key feature of this process .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

It is known that proline metabolism, which 1-(3-pyridinylcarbonyl)proline is likely involved in, plays a central role in the metabolic shift that occurs in cancer cells . Certain enzymes of proline metabolism have emerged as potential cancer therapy targets .

Action Environment

The action of 1-(3-Pyridinylcarbonyl)proline is likely influenced by various environmental factors. For instance, it is known that stressful environments result in an overproduction of proline in plants, which imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species within normal ranges . Similar mechanisms might be at play in the action of 1-(3-Pyridinylcarbonyl)proline.

Future Directions

The future directions of research on 1-(3-Pyridinylcarbonyl)proline and related compounds could involve further investigation of their roles in biological processes and potential applications in medical treatments . For instance, proline metabolism features prominently in the unique metabolism of cancer cells, and certain enzymes of proline metabolism have emerged as potential cancer therapy targets .

properties

IUPAC Name

1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACSPGAMLSZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridinylcarbonyl)proline

Synthesis routes and methods

Procedure details

To a solution of 1-(pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid methyl ester (1.3 g, 5.4 mmol), in THF (13 mL) was added lithium hydroxide (0.34 g, 8.1 mmol) in water (1.3 mL) at room temperature (25° C.). The mixture was allowed to stir at room temperature (25° C.) over a period of 2 h. THF was evaporated from the reaction mixture, dissolve the residue in methanol acidified to pH=4, filtered and evaporated the sticky liquid on evaporation was triturated with diethyl ether, to obtain required compound as off-white solid (1.0 g, 83%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Yield
83%

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